4-(4-methylphenoxy)-N-(4-methylphenyl)butanamide
Description
Chemical Structure: 4-(4-Methylphenoxy)-N-(4-methylphenyl)butanamide is a butanamide derivative featuring a 4-methylphenoxy group at the fourth carbon of the butanamide backbone and a 4-methylphenyl substituent on the amide nitrogen (Figure 1). Its molecular formula is C₁₉H₂₁NO₂ (molecular weight: 295.38 g/mol).
For example, compounds such as N-(3-amino-2-methylphenyl)-2-(4-methylphenoxy)butanamide () are synthesized via similar methods, suggesting that the target compound could be prepared through a reaction between 4-(4-methylphenoxy)butanoic acid and 4-methylaniline under standard coupling conditions.
For instance, butanamide derivatives are explored as bioadhesives () and kinase inhibitors (). However, specific pharmacological data for this compound are absent in the provided evidence.
Properties
IUPAC Name |
4-(4-methylphenoxy)-N-(4-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14-5-9-16(10-6-14)19-18(20)4-3-13-21-17-11-7-15(2)8-12-17/h5-12H,3-4,13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCKQYXMEQDFAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCOC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylphenoxy)-N-(4-methylphenyl)butanamide typically involves the reaction of 4-methylphenol with butanoyl chloride to form 4-(4-methylphenoxy)butanoyl chloride. This intermediate is then reacted with 4-methylaniline to yield the final product. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may be employed to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylphenoxy)-N-(4-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
Chemical Synthesis and Properties
The compound is synthesized through a reaction involving 4-methylphenylamine and 4-(4-methylphenoxy)butanoyl chloride, typically carried out in an organic solvent like dichloromethane with a base such as triethylamine. This method allows for the efficient formation of the amide bond under controlled conditions.
Key Properties:
- Molecular Formula: C17H23NO2
- Molecular Weight: 273.37 g/mol
- Purity: Generally above 95% in research applications.
Enzyme Inhibition
One of the primary applications of 4-(4-methylphenoxy)-N-(4-methylphenyl)butanamide is in studying enzyme inhibition. The compound has been shown to interact with specific enzymes, potentially serving as a lead compound for developing inhibitors against various biological targets.
Receptor Interaction
The compound acts as an antagonist for certain receptors, particularly the melanin-concentrating hormone receptor (MCH1). This interaction can be beneficial in treating conditions related to obesity and metabolic disorders by modulating appetite and energy expenditure .
Weight Management
Research indicates that compounds similar to this compound can aid in managing weight by inhibiting MCH1 receptors, which are involved in regulating feeding behavior. Animal studies have demonstrated a reduction in body weight and improved metabolic profiles in subjects treated with these compounds .
Treatment of Disorders
The compound may also have implications for treating various disorders, including:
- Feeding Disorders: Such as obesity and bulimia.
- Mental Health Disorders: Including anxiety and depression.
- Urinary Disorders: By addressing overactive bladder conditions .
Case Studies
Several case studies have explored the efficacy of this compound:
Mechanism of Action
The mechanism of action of 4-(4-methylphenoxy)-N-(4-methylphenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table compares 4-(4-methylphenoxy)-N-(4-methylphenyl)butanamide with structurally related compounds from the evidence:
Key Observations :
- Substituent Effects: The presence of electron-donating methyl groups (as in the target compound) increases hydrophobicity compared to analogs with polar groups (e.g., aminomethyl in ).
- Synthetic Complexity : Branched or dual-substituted analogs (e.g., ) require multi-step synthesis, whereas the target compound can be synthesized in fewer steps.
Pharmacological and Functional Comparisons
(a) Antimicrobial Activity
Sulfonamide derivatives like 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () exhibit broad-spectrum antimicrobial activity due to sulfonamide’s mechanism of action (dihydropteroate synthase inhibition).
(b) Kinase Inhibition
Butanamide derivatives such as N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide () are designed as CTPS1 inhibitors for cancer therapy. The target compound’s methyl groups may enhance membrane permeability, but its lack of heterocyclic substituents (e.g., pyrimidine) likely reduces kinase-binding affinity.
Biological Activity
4-(4-methylphenoxy)-N-(4-methylphenyl)butanamide, a compound with a complex phenoxyacetamide structure, is under investigation for its potential biological activities. This article explores its antimicrobial and anti-inflammatory properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features both ether and amide linkages, which are crucial for its biological activity. The presence of two methylphenyl groups contributes to its lipophilicity, influencing its interaction with biological membranes.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Pseudomonas aeruginosa, known for its resistance to many antibiotics. The compound acts as an inhibitor of the Type III Secretion System (T3SS), which is critical for the virulence of P. aeruginosa.
- Case Study : In a high-throughput screening campaign, derivatives of this compound were evaluated for their ability to inhibit T3SS. Compounds with similar scaffolds demonstrated low micromolar activity against P. aeruginosa, suggesting that structural modifications can enhance efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Initial findings suggest that it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
- Research Findings : In vitro assays revealed that certain derivatives suppressed COX-1 and COX-2 activities with IC50 values comparable to established anti-inflammatory drugs like diclofenac . This inhibition leads to reduced production of pro-inflammatory mediators such as prostaglandins.
The biological effects of this compound are thought to arise from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound likely binds to the active sites of COX enzymes and T3SS components, modulating their activity and subsequently reducing inflammation and bacterial virulence.
- Structural Insights : SAR studies indicate that modifications on the phenyl rings significantly affect potency, emphasizing the importance of substituent positioning in optimizing biological activity .
Structure-Activity Relationships (SAR)
The effectiveness of this compound is closely related to its structural characteristics.
| Compound Feature | Description | Impact on Activity |
|---|---|---|
| Phenyl Substituents | Variations in substituents on phenyl rings | Altered binding affinity and potency |
| Amide Linkage | Presence of amide functional group | Essential for maintaining biological activity |
| Lipophilicity | Increased hydrophobic character | Enhances membrane permeability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
